5-Keto-O-tert-butyl Fluvastatin
CAS No.:
Cat. No.: VC17998737
Molecular Formula: C28H32FNO4
Molecular Weight: 465.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32FNO4 |
|---|---|
| Molecular Weight | 465.6 g/mol |
| IUPAC Name | tert-butyl (E,3S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate |
| Standard InChI | InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,22,32H,16-17H2,1-5H3/b15-14+/t22-/m0/s1 |
| Standard InChI Key | IZJOKSSEMQWDSZ-FRFYRWIFSA-N |
| Isomeric SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(=O)C[C@@H](CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
| Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC(=O)CC(CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F |
Introduction
Chemical and Structural Characteristics
5-Keto-O-tert-butyl Fluvastatin belongs to the indole-derived statin intermediates, characterized by a fluorophenyl-substituted indole core coupled with a tert-butyl-protected hydroxy acid side chain. The tert-butyl group serves as a protective moiety, preventing unwanted side reactions during synthesis, while the keto group at position 5 enables subsequent reduction to the active dihydroxy form in Fluvastatin . The compound’s stereochemistry is critical, as the (3R,5S) configuration of Fluvastatin—achieved through asymmetric synthesis—confers superior HMG-CoA reductase inhibition compared to its enantiomers .
The structural complexity of 5-Keto-O-tert-butyl Fluvastatin necessitates precise synthetic control. For instance, the indole nucleus must maintain regioselective fluorophenyl substitution to ensure proper binding to the enzymatic target, while the side chain’s tert-butyl and keto functionalities require orthogonal protection strategies to avoid interference during coupling reactions .
Synthesis Pathways and Methodologies
Condensation and Chiral Resolution
The synthesis begins with the condensation of 3-(4'-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde (parent nucleus aldehyde) with (S)-3-tert-butyldimethylsilyloxy-6-dimethoxyphosphinyl-5-oxohexanoate (chiral side chain) . This reaction, conducted in ethanol or isopropanol at 0–28°C for 8–60 hours, yields the coupled intermediate (E)-7-[3'-(4"-fluorophenyl)-1'-isopropylindol-2'-yl]-5-carbonyl-3-tert-butyldimethylsilyloxy-6-heptenoic acid methyl ester . The tert-butyl dimethylsilyl (TBDMS) group protects the hydroxyl group during subsequent steps.
Deprotection and Reduction
Deprotection of the TBDMS group is achieved using hydrofluoric acid, methanesulfonic acid, or trifluoroacetic acid in methanol or acetonitrile at 0–25°C . This step exposes the hydroxyl group, enabling cis-selective reduction of the keto moiety. Borane reagents such as triethylborane or methoxyborane, combined with sodium borohydride in tetrahydrofuran (THF) and methanol at -75°C to -85°C, facilitate stereocontrolled reduction to the (3R,5S)-diol configuration . The reaction’s low temperature ensures high enantiomeric excess (>98%), critical for pharmacological activity.
Hydrolysis and Final Processing
The reduced intermediate undergoes alkaline hydrolysis using sodium hydroxide in methanol or ethanol, cleaving the methyl ester to yield Fluvastatin’s sodium salt . Recent advancements emphasize greener methodologies, such as replacing pyrophoric borane reagents with catalytic asymmetric hydrogenation, though industrial adoption remains limited due to cost and scalability challenges .
Applications in Pharmaceutical Manufacturing
As a key intermediate, 5-Keto-O-tert-butyl Fluvastatin’s primary application lies in Fluvastatin production. Fluvastatin’s mechanism involves competitive inhibition of HMG-CoA reductase, reducing hepatic cholesterol synthesis and upregulating LDL receptor activity . Clinical studies demonstrate its efficacy in lowering LDL-C by 22–36% and reducing cardiovascular event risks by 25–35% .
Comparative Analysis with Other Statin Intermediates
| Compound | Structural Features | Synthetic Challenges | Pharmacological Profile |
|---|---|---|---|
| 5-Keto-O-tert-butyl Fluvastatin | Tert-butyl-protected keto acid; fluorophenyl indole | Stereocontrolled reduction; deprotection | Precursor to Fluvastatin (IC50: 8 nM) |
| Atorvastatin Intermediate | Methyl ester; pyrrole core | Multi-step chiral resolution | Higher potency (IC50: 2.3 nM) |
| Rosuvastatin Intermediate | Phosphinyloxy group; pyrimidine core | Oxidative stability issues | Enhanced HDL modulation |
Table 1: Comparative analysis of statin intermediates. Data synthesized from patent and review sources .
5-Keto-O-tert-butyl Fluvastatin distinguishes itself through its balance of synthetic accessibility and stereochemical precision. Unlike Atorvastatin intermediates requiring costly chiral catalysts, its synthesis leverages cost-effective silyl protection and borane chemistry .
Industrial and Environmental Considerations
Traditional synthesis routes for 5-Keto-O-tert-butyl Fluvastatin face criticism for using hazardous reagents like hydrofluoric acid and pyrophoric boranes . Recent patents propose greener alternatives, such as aqueous-phase deprotection with acetic acid and catalytic hydrogenation, reducing waste generation by 40% . Solvent recovery systems in THF/methanol mixtures further enhance sustainability, achieving 90% solvent reuse in pilot-scale production .
Future Directions and Research Opportunities
Ongoing research aims to streamline 5-Keto-O-tert-butyl Fluvastatin synthesis via biocatalytic methods. For example, ketoreductases engineered for asymmetric reduction could replace borane reagents, improving safety and enantioselectivity . Additionally, continuous-flow systems may mitigate batch-to-batch variability, a persistent issue in large-scale statin manufacturing .
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